2-(Benzyloxy)-4,6-dimethoxypyrimidine
Overview
Description
2-(Benzyloxy)-4,6-dimethoxypyrimidine is a chemical compound that belongs to the class of pyrimidines. It is commonly used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-(Benzyloxy)-4,6-dimethoxypyrimidine involves the inhibition of various enzymes such as PKC and MAPK. It binds to the active site of these enzymes and prevents their activation, thereby inhibiting the downstream signaling pathways. This leads to a decrease in cell proliferation, induction of apoptosis, and inhibition of inflammation.
Biochemical And Physiological Effects
2-(Benzyloxy)-4,6-dimethoxypyrimidine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activation of PKC and MAPK. It also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by inhibiting the activation of nuclear factor-kappa B (NF-κB). Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Benzyloxy)-4,6-dimethoxypyrimidine in lab experiments is its potency and specificity. It has been shown to be a potent inhibitor of various enzymes such as PKC and MAPK, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. Additionally, it has been found to have low toxicity and good solubility, which makes it suitable for in vivo studies.
However, one of the limitations of using 2-(Benzyloxy)-4,6-dimethoxypyrimidine in lab experiments is its high cost. It is a relatively expensive compound, which can limit its use in large-scale studies. Additionally, its potency and specificity can also lead to off-target effects, which can affect the interpretation of the results.
Future Directions
There are several future directions for the use of 2-(Benzyloxy)-4,6-dimethoxypyrimidine in scientific research. One potential direction is the development of more potent and specific inhibitors of PKC and MAPK. This could lead to the development of new therapies for various diseases such as cancer and inflammation.
Another future direction is the use of 2-(Benzyloxy)-4,6-dimethoxypyrimidine in combination with other drugs. It has been shown to have synergistic effects with various chemotherapeutic agents, which could lead to the development of more effective cancer therapies.
Conclusion:
2-(Benzyloxy)-4,6-dimethoxypyrimidine is a valuable tool for scientific research due to its unique properties and potential applications. It has been shown to be a potent inhibitor of various enzymes such as PKC and MAPK, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. Additionally, it has been found to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and inflammation. Further research is needed to fully understand the potential of 2-(Benzyloxy)-4,6-dimethoxypyrimidine in scientific research and its possible applications in the development of new therapies.
Scientific Research Applications
2-(Benzyloxy)-4,6-dimethoxypyrimidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). These enzymes play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes by 2-(Benzyloxy)-4,6-dimethoxypyrimidine has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and inflammation.
properties
CAS RN |
172898-76-9 |
---|---|
Product Name |
2-(Benzyloxy)-4,6-dimethoxypyrimidine |
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4,6-dimethoxy-2-phenylmethoxypyrimidine |
InChI |
InChI=1S/C13H14N2O3/c1-16-11-8-12(17-2)15-13(14-11)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChI Key |
NPVXJBKJPAEDDT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OCC2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)OCC2=CC=CC=C2)OC |
synonyms |
Pyrimidine, 4,6-dimethoxy-2-(phenylmethoxy)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.